molecular formula C18H12Br2N4 B11539120 (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine

(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine

Cat. No.: B11539120
M. Wt: 444.1 g/mol
InChI Key: HCBCOXVARXYYQX-UHFFFAOYSA-N
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Description

(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine is a synthetic organic compound characterized by the presence of bromopyridine and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine typically involves the following steps:

    Formation of the Imine Intermediate: The reaction begins with the condensation of 5-bromopyridine-2-carbaldehyde with 4-aminobenzaldehyde under acidic conditions to form the imine intermediate.

    Coupling Reaction: The imine intermediate is then coupled with another molecule of 5-bromopyridine-2-carbaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromopyridine moieties make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imine group allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-Chloropyridin-2-YL)-1-{4-[(E)-[(5-chloropyridin-2-YL)imino]methyl]phenyl}methanimine
  • (E)-N-(5-Fluoropyridin-2-YL)-1-{4-[(E)-[(5-fluoropyridin-2-YL)imino]methyl]phenyl}methanimine

Uniqueness

The uniqueness of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine lies in its bromine atoms, which provide distinct reactivity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H12Br2N4

Molecular Weight

444.1 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[4-[(5-bromopyridin-2-yl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C18H12Br2N4/c19-15-5-7-17(23-11-15)21-9-13-1-2-14(4-3-13)10-22-18-8-6-16(20)12-24-18/h1-12H

InChI Key

HCBCOXVARXYYQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC=C(C=C2)Br)C=NC3=NC=C(C=C3)Br

Origin of Product

United States

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